2-Bromo-5-fluoro-1,3-dimethylbenzene 2-Bromo-5-fluoro-1,3-dimethylbenzene
Brand Name: Vulcanchem
CAS No.: 14659-58-6
VCID: VC0170080
InChI: InChI=1S/C8H8BrF/c1-5-3-7(10)4-6(2)8(5)9/h3-4H,1-2H3
SMILES: CC1=CC(=CC(=C1Br)C)F
Molecular Formula: C8H8BrF
Molecular Weight: 203.054

2-Bromo-5-fluoro-1,3-dimethylbenzene

CAS No.: 14659-58-6

Cat. No.: VC0170080

Molecular Formula: C8H8BrF

Molecular Weight: 203.054

* For research use only. Not for human or veterinary use.

2-Bromo-5-fluoro-1,3-dimethylbenzene - 14659-58-6

Specification

CAS No. 14659-58-6
Molecular Formula C8H8BrF
Molecular Weight 203.054
IUPAC Name 2-bromo-5-fluoro-1,3-dimethylbenzene
Standard InChI InChI=1S/C8H8BrF/c1-5-3-7(10)4-6(2)8(5)9/h3-4H,1-2H3
Standard InChI Key SIZYXYRNXJSAON-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1Br)C)F

Introduction

Chemical Identity and Structural Information

2-Bromo-5-fluoro-1,3-dimethylbenzene is identified by the CAS registry number 14659-58-6. This compound represents a disubstituted benzene derivative with both halogen atoms and methyl groups strategically positioned on the aromatic ring.

Identification Parameters

ParameterValue
CAS Number14659-58-6
Molecular FormulaC8H8BrF
Molecular Weight203.05
SMILESCC1=CC(=CC(=C1Br)C)F
InChIInChI=1S/C8H8BrF/c1-5-3-7(10)4-6(2)8(5)9/h3-4H,1-2H3
InChIKeySIZYXYRNXJSAON-UHFFFAOYSA-N

Synonyms and Alternative Nomenclature

The compound is known by several alternative names in scientific literature and commercial catalogues:

  • 4-Fluoro-2,6-dimethylbromobenzene

  • 1-Bromo-2,6-dimethyl-4-fluorobenzene

  • 4-Bromo-1-fluoro-3,5-dimethylbenzene

  • 2-Bromo-1,3-dimethyl-5-fluorobenzene

  • 2,6-Dimethyl-4-fluorobromobenzene

Physical and Chemical Properties

Physical Properties

The physical characteristics of 2-Bromo-5-fluoro-1,3-dimethylbenzene are important for handling, storage, and application purposes.

PropertyValue
Physical StateClear, colorless liquid
Boiling Point206°C
Flash Point81°C
Density1.426
Water SolubilityImmiscible with water
Storage TemperatureRoom temperature, sealed container

Chemical Properties and Reactivity

  • The compound participates in electrophilic aromatic substitution reactions, though the halogens typically deactivate the ring toward further substitution

  • It can undergo metal-catalyzed coupling reactions, particularly via the reactive bromine position

  • The compound exhibits stability under normal conditions but may react with strong oxidizing agents

Synthesis and Production Methods

Laboratory Synthesis Routes

Multiple synthetic pathways exist for producing 2-Bromo-5-fluoro-1,3-dimethylbenzene, with variations in starting materials and reaction conditions.

Multi-Step Synthesis from 3,5-Dimethyl-4-nitrobenzoic Acid

One documented synthesis route involves a five-step reaction sequence:

  • Treatment with PCl₅ followed by aqueous NH₃

  • Reaction with aqueous NaOH and Br₂

  • Diazotization with aqueous HCl/NaNO₂, followed by treatment with HPF₆

  • Reduction with H₂/Pd-C

  • Further diazotization with H₂SO₄/NaNO₂, followed by treatment with CuBr and aqueous HBr

Applications and Uses

Organic Synthesis Applications

2-Bromo-5-fluoro-1,3-dimethylbenzene serves as a versatile building block for the synthesis of more complex organic molecules, including:

  • Pharmaceutical intermediates

  • Specialty chemicals for materials science

  • Precursors for agrochemical development

  • Components in the synthesis of functional materials

The presence of the reactive bromine atom makes this compound particularly valuable for transition metal-catalyzed coupling reactions, such as Suzuki, Stille, and Heck reactions, which are widely employed in modern organic synthesis.

Adductm/zPredicted CCS (Ų)
[M+H]+202.98662135.3
[M+Na]+224.96856140.0
[M+NH4]+220.01316140.9
[M+K]+240.94250138.8
[M-H]-200.97206135.8
[M+Na-2H]-222.95401139.4
[M]+201.97879135.0
[M]-201.97989135.0

This data assists in the analytical characterization of the compound and its derivatives in mass spectrometry applications.

Classification ParameterDetails
GHS SymbolGHS07
Signal WordWarning
Hazard StatementsH315 - Causes skin irritation
H319 - Causes serious eye irritation
H335 - May cause respiratory irritation
Hazard ClassSkin Corrosion/Irritation: Category 2
Serious Eye Damage/Eye Irritation: Category 2
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)

Personal Protective Equipment

  • Wear protective gloves, clothing, and eye protection

  • Use appropriate respiratory protection in areas with inadequate ventilation

First Aid Measures

In case of accidental exposure, the following first aid measures are recommended:

  • Skin contact: Wash with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice

  • Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention

  • Inhalation: Remove to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell

  • Ingestion: Rinse mouth with water. Seek medical attention

Manufacturer/SupplierProduct NumberPackage SizePrice (USD)
TRCB693498250mg$55
TRCB6934981g$75
SynQuest Laboratories1700-B-4810g$116
ChemSceneCS-W01867125g$170
Apollo ScientificPC808725g$178
Aladdin ScientificB190991-250mg250mg$9.90
Aladdin ScientificB190991-5g5g$36.90
Aladdin ScientificB190991-10g10g$65.90

It should be noted that prices are subject to change and may vary based on purity, quantity, and supplier policies.

Analytical Characterization

Various analytical techniques can be employed for the characterization and quality assessment of 2-Bromo-5-fluoro-1,3-dimethylbenzene:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Mass Spectrometry (MS) for molecular weight verification and fragmentation pattern analysis

  • Infrared (IR) spectroscopy for functional group identification

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for purity determination

  • Elemental analysis for compositional verification

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